A Technical Guide to the Predicted Spectroscopic Profile of 2,4-Dibromo-5-fluoropyridin-3-amine
A Technical Guide to the Predicted Spectroscopic Profile of 2,4-Dibromo-5-fluoropyridin-3-amine
Introduction
For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. 2,4-Dibromo-5-fluoropyridin-3-amine (CAS No: 884494-90-0) represents a highly functionalized heterocyclic building block.[1] Its utility in the synthesis of complex molecules is derived from the unique electronic and steric properties conferred by its substituents: two bromine atoms, a fluorine atom, and an amine group on a pyridine core. The strategic placement of these groups allows for diverse downstream chemical modifications, making it a valuable synthon.
This guide provides an in-depth, theoretical analysis of the expected spectral data for 2,4-Dibromo-5-fluoropyridin-3-amine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive reference for scientists working with this compound. By leveraging fundamental spectroscopic principles and drawing parallels with structurally analogous compounds, we will construct a detailed forecast of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) signatures. This allows for the confident identification and quality assessment of the molecule in a research setting.
Molecular Structure and Spectroscopic Implications
The structure of 2,4-Dibromo-5-fluoropyridin-3-amine is defined by a pyridine ring substituted with electron-withdrawing halogens (Br, F) and an electron-donating amine (NH₂) group. This combination creates a unique electronic environment that governs its spectroscopic behavior.
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¹H and ¹³C NMR: The fluorine atom will introduce complex spin-spin couplings (J-couplings) to nearby protons and carbons. The positions of the bromine atoms and the amine group will significantly influence the chemical shifts of the remaining ring proton and all five ring carbons.
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Mass Spectrometry: The presence of two bromine atoms is the most dominant feature. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a highly characteristic isotopic cluster for the molecular ion and any bromine-containing fragments, providing a definitive confirmation of the compound's elemental composition.
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Infrared Spectroscopy: The primary amine (NH₂) group will produce distinct stretching and bending vibrations. The aromatic C=C and C=N bonds of the pyridine ring, along with the C-F and C-Br bonds, will also give rise to characteristic absorptions.
Below is the annotated structure of the molecule, which will be referenced throughout this guide.
Caption: Annotated structure of 2,4-Dibromo-5-fluoropyridin-3-amine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple in terms of the number of signals but informative due to coupling interactions. The molecule contains only one aromatic proton (at the C-6 position) and the protons of the primary amine group.
Predicted Chemical Shifts and Couplings:
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Aromatic Proton (H-6): This proton is ortho to the ring nitrogen and the fluorine-substituted carbon (C-5). The electron-withdrawing nature of the nitrogen and the fluorine atom will deshield this proton, shifting it downfield. We predict its chemical shift to be in the range of 8.0-8.4 ppm . This proton will exhibit coupling to the adjacent fluorine atom, resulting in a doublet. The through-space coupling constant (³JH-F) is typically in the range of 6-10 Hz.
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Amine Protons (NH₂): The protons of the primary amine group will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on the solvent and concentration but is predicted to be in the range of 4.5-5.5 ppm .
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.0 - 8.4 | Doublet (d) | ³JH-F ≈ 6-10 | H-6 |
| 4.5 - 5.5 | Broad Singlet (br s) | - | NH₂ |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
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Sample Preparation: Dissolve 5-10 mg of 2,4-Dibromo-5-fluoropyridin-3-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup:
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Tune and shim the NMR spectrometer for the specific sample and solvent.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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Use a standard 90° pulse sequence.
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Acquisition:
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Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
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Set a relaxation delay of 1-2 seconds between scans.
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Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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Integrate the signals to determine the relative proton ratios.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached substituents, and the fluorine atom will cause characteristic C-F couplings.
Predicted Chemical Shifts and Couplings:
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C-2 and C-4 (Brominated Carbons): These carbons are directly attached to bromine, an electronegative atom, but the "heavy atom effect" of bromine can lead to upfield shifts compared to chlorinated analogues. Their signals are predicted in the 110-125 ppm range.
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C-3 (Amine-bearing Carbon): Attached to the electron-donating amine group, this carbon will be shielded. Its signal is expected around 135-145 ppm .
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C-5 (Fluorinated Carbon): This carbon is directly bonded to fluorine, causing a significant downfield shift and a large one-bond C-F coupling constant (¹JC-F), typically 230-260 Hz. The signal will appear as a large doublet, predicted in the range of 150-160 ppm .
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C-6: This carbon is adjacent to the ring nitrogen and will be deshielded. It will also show a smaller two-bond coupling to the fluorine atom (²JC-F). Its signal is predicted around 140-150 ppm .
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 150 - 160 | Doublet (d) | ¹JC-F ≈ 230-260 | C-5 |
| 140 - 150 | Doublet (d) | ²JC-F ≈ 20-30 | C-6 |
| 135 - 145 | Singlet (s) or small doublet | C-3 |
| 110 - 125 | Singlet (s) | - | C-2, C-4 |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
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Instrument Setup:
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Switch the spectrometer to the ¹³C nucleus frequency.
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Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlet signals for each carbon (except those coupled to fluorine).
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Set the spectral width to cover the expected range (e.g., 0-200 ppm).
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Acquisition:
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Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
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A relaxation delay of 2 seconds is standard.
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Processing:
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Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).
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Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Predicted Mass Spectrum (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula. For 2,4-Dibromo-5-fluoropyridin-3-amine, the most telling feature will be the isotopic pattern generated by the two bromine atoms.
Molecular Ion and Isotopic Pattern:
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Molecular Weight: The monoisotopic mass of the compound (C₅H₃⁷⁹Br₂FN₂) is approximately 269.88 g/mol .[1]
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Isotopic Cluster: The two bromine atoms will create a distinct M, M+2, and M+4 peak pattern. The relative intensity of these peaks is expected to be approximately 1:2:1 , which is a definitive signature for a dibrominated compound.
Caption: Predicted isotopic cluster for the molecular ion peak.
Predicted Fragmentation Pathway:
A likely fragmentation pathway involves the initial loss of a bromine atom, followed by subsequent fragmentation of the pyridine ring.
Caption: A plausible EI fragmentation pathway.
Experimental Protocol: Acquiring an EI Mass Spectrum
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Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.
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Ionization: Use a standard electron impact (EI) ionization source with an electron energy of 70 eV.
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Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
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Data Interpretation: Analyze the resulting spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.
Predicted Infrared (IR) Spectrum
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (NH₂) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Aromatic Pyridine Ring |
| 1300 - 1200 | C-N Stretch | Aromatic Amine |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |
| 700 - 550 | C-Br Stretch | Aryl-Bromide |
Key Features:
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The most recognizable feature will be the two distinct, sharp-to-medium bands in the 3450-3300 cm⁻¹ region, characteristic of the N-H stretches of a primary amine.[2]
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The C-F and C-Br stretches will appear in the lower frequency "fingerprint" region of the spectrum.
Experimental Protocol: Acquiring a KBr-Pellet IR Spectrum
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Sample Preparation:
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Thoroughly grind a small amount of the solid sample (~1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
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Transfer the resulting fine powder to a pellet press.
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Pellet Formation: Apply high pressure (several tons) to the powder to form a thin, transparent or translucent KBr pellet.
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Analysis:
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Record a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Data Interpretation: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
Conclusion
This guide provides a comprehensive, theoretically-derived spectroscopic profile for 2,4-Dibromo-5-fluoropyridin-3-amine. The predicted data—a simple ¹H NMR spectrum with a key H-F coupled doublet, a five-signal ¹³C NMR spectrum dominated by a large C-F coupling, a mass spectrum with a characteristic 1:2:1 dibromo isotopic pattern, and an IR spectrum showing primary amine stretches—collectively form a unique fingerprint for this molecule. Researchers can use this guide for the initial identification of their synthesized material, for troubleshooting in characterization, and as a baseline for more complex structural analyses.
References
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Reagent Database. (n.d.). 3-AMINO-2,4-DIBROMO-5-FLUOROPYRIDINE. Retrieved from [Link]
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WikiEducator.org. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
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CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]
- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
